N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide
Description
N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic small molecule characterized by a 6-methylimidazo[2,1-b]thiazole core linked via a propanamide chain to a furan-2-ylmethyl group. This structural design integrates heterocyclic motifs known for their bioactivity, particularly in oncology and enzyme inhibition. The imidazo[2,1-b]thiazole scaffold is associated with kinase inhibition (e.g., VEGFR-2) and cytotoxic effects, while the furan moiety may enhance binding specificity through π-π interactions or metabolic modulation .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-8-17-11(9-20-14(17)16-10)4-5-13(18)15-7-12-3-2-6-19-12/h2-3,6,8-9H,4-5,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUWKBGGKKZKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b]thiazole ring.
Attachment of the Furan Ring: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the imidazo[2,1-b]thiazole intermediate.
Formation of the Propanamide Group: The final step involves the acylation of the intermediate with a suitable acylating agent, such as propanoyl chloride, under basic conditions to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The furan and imidazo[2,1-b]thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Furanones, imidazo[2,1-b]thiazole oxides.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted imidazo[2,1-b]thiazoles.
Scientific Research Applications
Pharmaceutical Applications
-
Antitumor Activity
- Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide exhibit significant antitumor properties. For instance, derivatives of imidazo[2,1-b]thiazoles have been shown to inhibit cancer cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis in tumor cells, making these compounds promising candidates for cancer therapy .
- Antimicrobial Properties
- Anti-inflammatory Effects
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Antitumor Efficacy
In a study published in ChemRxiv, researchers synthesized various derivatives of imidazo[2,1-b]thiazoles and evaluated their antitumor activity against several cancer cell lines. One derivative showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
A recent investigation into the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for both bacteria, suggesting a promising lead for antibiotic development .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole Cores
Key Compounds and Modifications
Structural Insights
- Substituent Effects : The furan-2-ylmethyl group distinguishes it from chlorophenyl (5l) or fluorophenyl (31) derivatives. Furan’s electron-rich aromatic system could enhance π-stacking but may reduce metabolic stability compared to halogenated aryl groups .
Cytotoxicity and Kinase Inhibition
- Compound 5l : Exhibits potent VEGFR-2 inhibition (5.72% at 20 μM) and selectivity for MDA-MB-231 (IC50 = 1.4 μM vs. Sorafenib’s 5.2 μM) .
- Compound 31 : Targets KPNB1, a nuclear transport protein, showing anticancer activity in cell assays .
- The furan group may improve selectivity for specific cancer cell lines over hepatic cells (cf. 5l’s HepG2 IC50 = 22.6 μM) .
Physicochemical Properties
Advantages and Limitations
- Advantages :
- Limitations: Lack of halogen substituents (e.g., chloro in 5l) may reduce target affinity . Limited evidence on in vivo efficacy or toxicity.
Biological Activity
N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a furan ring and an imidazo[2,1-b]thiazole core. The molecular formula is with a molecular weight of 289.35 g/mol.
Synthesis Steps:
- Formation of Imidazo[2,1-b]thiazole Core: This involves cyclization reactions using thioamides and α-haloketones under basic conditions.
- Attachment of the Furan Ring: The furan-2-ylmethyl group is introduced via nucleophilic substitution.
- Formation of the Propanamide Group: Acylation with propanoyl chloride finalizes the synthesis.
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate receptor-mediated pathways as either an agonist or antagonist.
Biological Activity
The biological activities of this compound have been evaluated through various studies, particularly focusing on its anticancer properties.
Antiproliferative Activity
Research shows that derivatives of imidazo[2,1-b]thiazole exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 1.08 | Cell cycle arrest at G2/M phase |
| HT-1080 (Fibrosarcoma) | 1.68 | Inhibition of tubulin polymerization |
| MDA-MB-231 (Breast Cancer) | 0.5 | Induction of apoptosis |
Studies indicate that the compound can induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and activation of caspases .
Case Studies
- In Vitro Studies: A study reported that this compound showed significant cytotoxicity in various cancer cell lines, leading to cell death via apoptosis confirmed by Hoechst staining and annexin V-FITC assays .
- Molecular Docking Studies: Computational analyses suggest that the compound occupies critical binding sites on target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
